cis-2,5-Diazabicyclo[4.2.0]octane;dihydrochloride
Description
The Significance of Conformationally Rigid Bicyclic Diamine Architectures
Conformationally rigid bicyclic diamine architectures are of paramount importance in medicinal chemistry and materials science. researchgate.net Their constrained structures reduce the entropic penalty upon binding to biological targets, which can lead to enhanced potency and selectivity of drug candidates. lifechemicals.com This predefined spatial arrangement of nitrogen atoms and substituents allows for precise control over the geometry of molecules, a critical factor in designing ligands for receptors and enzymes. montclair.edu
In drug discovery, these rigid scaffolds serve as foundational frameworks to which various functional groups can be attached in a spatially defined manner. lifechemicals.com This approach has been instrumental in the development of potent therapeutic agents. The conformational restriction inherent to these structures helps in probing the specific spatial requirements of biological targets, thereby aiding in the optimization of ligand-receptor interactions. montclair.edu Furthermore, the chirality and optical properties of bicyclic diamines open up new avenues in catalysis and materials science. researchgate.net
The structural diversity of these scaffolds is vast, with variations in ring size, fusion pattern, and the relative orientation of the nitrogen atoms. This diversity allows chemists to fine-tune the steric and electronic properties of the resulting molecules for a wide range of applications. nih.gov
Contextualizing cis-2,5-Diazabicyclo[4.2.0]octane as a Novel Diamine Framework
Within the diverse family of bicyclic diamines, cis-2,5-Diazabicyclo[4.2.0]octane has emerged as a particularly interesting and novel framework. This compound, featuring a fused cyclobutane (B1203170) and piperazine (B1678402) ring system, presents a unique conformational profile. Its derivatives have recently garnered significant attention for their potential as modulators of the glucagon-like peptide-1 (GLP-1) receptor, which is a key target in the treatment of type 2 diabetes and cardiovascular diseases. nih.govnih.govgoogle.com
The rigid cis-fusion of the two rings in cis-2,5-Diazabicyclo[4.2.0]octane dictates a specific spatial relationship between the two nitrogen atoms and the substituents that can be appended to them. This structural feature is being exploited in the design of new therapeutic agents, as evidenced by recent patent literature describing a series of novel 2,5-diazabicyclo[4.2.0]octanes as GLP-1 receptor modulators. nih.govgoogle.com These findings underscore the potential of this scaffold to generate compounds with significant biological activity.
The table below provides a summary of the key properties of the parent compound.
| Property | Value |
| IUPAC Name | rel-(1R,6S)-2,5-diazabicyclo[4.2.0]octane dihydrochloride (B599025) |
| Molecular Formula | C6H14Cl2N2 |
| Molecular Weight | 185.09 g/mol |
Note: Data for the dihydrochloride salt.
Evolution of Nitrogen Heterocycles as Scaffolds in Advanced Synthetic Strategies
Nitrogen-containing heterocycles are fundamental building blocks in organic chemistry, with a ubiquitous presence in natural products, pharmaceuticals, and functional materials. frontiersin.orgfrontiersin.org The synthesis of these compounds has been a major focus of chemical research, leading to the development of increasingly efficient and sophisticated synthetic methodologies. nih.gov
Historically, the synthesis of nitrogen heterocycles relied on classical condensation reactions. However, modern synthetic chemistry has witnessed a paradigm shift towards more advanced strategies. These include:
Transition-metal catalysis: This has enabled the construction of complex heterocyclic systems with high levels of control over stereochemistry and regioselectivity. frontiersin.org
Photocatalysis: Offering a green and efficient alternative, photocatalytic methods allow for the formation of nitrogen heterocycles under mild conditions. mdpi.com
Enzymatic and microbial synthesis: The use of biological systems provides a sustainable route to valuable nitrogen heterocyclic natural products. rsc.org
Asymmetric synthesis: The development of chiral catalysts and auxiliaries has made the enantioselective synthesis of 1,2-diamines and other chiral heterocycles more accessible. ua.esnih.govrsc.org
These innovative synthetic methods have not only facilitated the preparation of known heterocycles but have also opened the door to previously inaccessible molecular architectures. frontiersin.org The continuous evolution of these strategies is crucial for diversifying the structural backbones of nitrogen heterocycles, which in turn fuels the discovery of new bioactive compounds and materials. nih.gov The development of scaffolds like cis-2,5-diaminobicyclo[2.2.2]octane for asymmetric catalysis exemplifies the drive to create novel chiral frameworks. nih.govresearchgate.net
The following table highlights some of the key advancements in the synthesis of nitrogen heterocycles.
| Synthetic Strategy | Description | Key Advantages |
| Transition-Metal Catalysis | Utilizes metals like palladium, rhodium, and copper to catalyze C-N bond formation and cyclization reactions. frontiersin.org | High efficiency, selectivity, and functional group tolerance. |
| Photocatalysis | Employs light to initiate chemical transformations, often involving radical intermediates. mdpi.com | Green synthesis, mild reaction conditions, access to unique reactivity. |
| Biosynthesis | Leverages enzymes and microorganisms to produce complex natural products. rsc.org | High stereoselectivity, environmentally friendly, sustainable. |
| Asymmetric Catalysis | Uses chiral catalysts to produce enantiomerically enriched products. nih.gov | Access to single enantiomers, crucial for pharmaceutical applications. |
Structure
3D Structure of Parent
Properties
IUPAC Name |
(1S,6R)-2,5-diazabicyclo[4.2.0]octane;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2ClH/c1-2-6-5(1)7-3-4-8-6;;/h5-8H,1-4H2;2*1H/t5-,6+;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHHOMAODDKZOZ-RUTFAPCESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1NCCN2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H]1NCCN2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.09 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Cis 2,5 Diazabicyclo 4.2.0 Octane and Its Derivatives
Multi-Step Linear and Convergent Synthesis Approaches to the Diazabicyclo[4.2.0]octane Core
The [2+2] cycloaddition reaction is a powerful tool for the formation of four-membered rings and has been widely utilized in the synthesis of the bicyclo[4.2.0]octane framework. acs.org Photochemical [2+2] cycloadditions, in particular, have proven effective. For instance, the photochemical addition of acrylonitrile to 1,4-dihydropyridines can be followed by catalytic hydrogenation to yield cis-2-azabicyclo[4.2.0]octane derivatives. rsc.org This strategy provides a viable route to the carbon skeleton, which can then be further elaborated to introduce the second nitrogen atom for the 2,5-diaza system.
Ketene cycloadditions represent another thermal approach to the bicyclo[4.2.0]octane ring system, producing a cyclobutanone intermediate that can be subsequently modified. thieme-connect.com The reaction of a ketene with a suitable diene, such as 1,3-cyclohexadiene, can be employed to construct the fused ring system. acgpubs.org The resulting cyclobutanone can then undergo various transformations to introduce the required nitrogen functionalities.
A general approach involves the intramolecular copper(I)-catalyzed [2+2] photocycloaddition of 1,6-dienes to form bicyclo[3.2.0]heptanes. While this method is not directly applicable to the formation of bicyclo[4.2.0]octanes from 1,7-dienes, a detour involving a bridged 1,7-diene has been proposed. thieme-connect.com Intramolecular cycloaddition of a 1,3-divinyl-substituted cyclopentane or its heteroanalogues can provide a tricyclic intermediate, which upon cleavage of the bridge, yields a functionalized bicyclo[4.2.0]octane. thieme-connect.com
| Reaction Type | Key Intermediates | Advantages | Challenges |
|---|---|---|---|
| Photochemical [2+2] Cycloaddition | 1,4-Dihydropyridines, Acrylonitrile | Direct formation of the azabicyclo[4.2.0]octane core. | Requires photochemical setup; subsequent functionalization needed. |
| Ketene [2+2] Cycloaddition | Ketenes, 1,3-Cyclohexadiene | Thermal reaction; provides a cyclobutanone handle for further chemistry. | Generation of unstable ketenes in situ. |
| Intramolecular Cu(I)-catalyzed Photocycloaddition | Bridged 1,7-dienes | Potential for stereocontrol. | Indirect route requiring subsequent bridge cleavage. |
Reductive cyclization methods offer an alternative pathway to the diazabicyclo[4.2.0]octane core. These strategies often involve the formation of a key intermediate that can undergo an intramolecular cyclization upon reduction. For instance, a diester or a dinitrile precursor can be designed to undergo a reductive amination or a Thorpe-Ziegler type condensation to form the desired bicyclic system. While specific examples for cis-2,5-diazabicyclo[4.2.0]octane are not extensively detailed in the provided search results, the general principles of reductive cyclization are applicable.
Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of various cyclic and bicyclic systems. bham.ac.uk The synthesis of a diene precursor containing the necessary nitrogen atoms at appropriate positions could, in principle, undergo RCM to form the six-membered ring of the diazabicyclo[4.2.0]octane system, with the four-membered ring already in place or formed subsequently.
Intramolecular amidation reactions are a common strategy for the formation of nitrogen-containing rings. A suitably functionalized cyclobutane (B1203170) derivative, for example, a cis-1,2-bis(aminoethyl)cyclobutane, could undergo a double amidation reaction with a dicarboxylic acid derivative to construct the fused six-membered ring.
Annulative technologies, which involve the formation of a new ring onto an existing one, are also relevant. For example, the reaction of a cyclobutane-1,2-dianhydride with a diamine could lead to the formation of the desired fused di-lactam system, which can then be reduced to the corresponding diamine.
Stereoselective Synthesis and Diastereocontrol in Diazabicyclo[4.2.0]octane Scaffold Construction
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of the cis-2,5-diazabicyclo[4.2.0]octane scaffold is of paramount importance.
The cis-fusion of the two rings in 2,5-diazabicyclo[4.2.0]octane is a key stereochemical feature. Achieving control over this diastereoselectivity is a central challenge in the synthesis of this scaffold. In many synthetic approaches, the stereochemistry of the final bicyclic product is dictated by the stereochemistry of the starting materials and the reaction conditions.
For instance, in [2+2] cycloaddition reactions, the stereochemical outcome can often be controlled by the choice of reactants and the reaction mode (thermal or photochemical). The relative stereochemistry of substituents on the starting alkene can be transferred to the resulting cyclobutane ring. Subsequent ring closure to form the six-membered ring can then be designed to proceed in a stereocontrolled manner to afford the desired cis-fused system. acs.org The conformational constraints of the fused ring system can also play a role in directing the stereochemical outcome of reactions. masterorganicchemistry.comlibretexts.org
The development of asymmetric catalytic methods for the synthesis of chiral diamines has been an area of intense research. ua.esrsc.org These strategies can be broadly categorized into methods that form C-N bonds, C-C bonds, or C-H bonds asymmetrically. ua.es While not directly applied to the synthesis of cis-2,5-diazabicyclo[4.2.0]octane in the provided search results, these catalytic systems offer a powerful toolbox for the enantioselective synthesis of precursors to this scaffold.
For example, the catalytic asymmetric synthesis of 1,2-diamines has been achieved through various methods, including the ring-opening of aziridines, hydroamination of allylic amines, and diamination of olefins. ua.es Chiral ligands are often employed to induce enantioselectivity in these transformations. researchgate.netchemrxiv.org The resulting chiral diamines can then serve as key building blocks for the construction of the target bicyclic system.
Desymmetrization of meso-diamines using a chiral catalyst is another elegant approach to obtain enantiomerically enriched vicinal diamines. nih.gov A meso-cis-1,2-bis(aminomethyl)cyclobutane, for example, could potentially be desymmetrized through a catalytic N-acylation or N-allylation, setting the stage for the stereoselective formation of the second ring.
| Asymmetric Strategy | Key Transformation | Potential Application for Target Scaffold |
|---|---|---|
| Catalytic Asymmetric Diamination | Diastereoselective and enantioselective addition of two nitrogen atoms across a double bond. | Synthesis of a chiral diamine precursor on a cyclobutene ring. |
| Catalytic Asymmetric Ring Opening | Enantioselective opening of a meso-aziridine or epoxide. | Generation of a chiral amino alcohol or diamine on a cyclobutane framework. |
| Desymmetrization of meso-Diamines | Enantioselective functionalization of one of two prochiral amino groups. | Direct enantioselective synthesis of a chiral precursor for the second ring formation. |
Protective Group Strategies for Nitrogen Heterocycles in cis-2,5-Diazabicyclo[4.2.0]octane Synthesis
The synthesis of complex nitrogen-containing bicyclic systems such as cis-2,5-diazabicyclo[4.2.0]octane hinges on the effective use of protecting groups. These temporary modifications of the nitrogen atoms are essential to prevent unwanted side reactions and to direct the synthesis towards the desired stereochemistry and regiochemistry. The selection of an appropriate protecting group is governed by its stability under a given set of reaction conditions and the ease of its removal without affecting other functional groups in the molecule.
In the synthesis of diazabicyclo[4.2.0]octane cores, carbamate-based protecting groups are frequently employed due to their reliability and well-documented cleavage conditions. The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are common choices. For instance, the synthesis can proceed via intermediates like di-tert-butyl (1R,6S)-2,5-diazabicyclo[4.2.0]octane-2,5-dicarboxylate, where both nitrogen atoms are protected by Boc groups. google.com This protection allows for other chemical transformations to be carried out on the molecule, after which the Boc groups can be removed under acidic conditions, for example, using p-toluenesulfonic acid (pTsOH) in tetrahydrofuran (THF). google.com
In the synthesis of related diazabicyclo[4.2.0]octane regioisomers, a "protecting group shuffle" may be necessary to selectively functionalize one nitrogen atom over the other. uspto.gov This involves protecting one amine, reacting the other, and then potentially swapping the protecting groups to allow for further selective reactions. For example, a synthetic route might involve the use of an N-benzyl group, which can be removed via hydrogenolysis, in combination with a trifluoroacetyl group, which is labile under different conditions. uspto.gov The subsequent protection of a free amine as a t-butylcarbamate (Boc) allows for differential reactivity. uspto.gov
The choice of protecting group can significantly influence the outcome of the synthesis, and a summary of commonly used protecting groups for similar nitrogen heterocycles is presented in the table below.
| Protecting Group | Abbreviation | Common Reagents for Introduction | Common Reagents for Cleavage | Key Characteristics |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl), p-Toluenesulfonic acid (pTsOH) google.com | Stable to hydrogenation and basic conditions; easily removed by acid. |
| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | H₂, Pd/C (Hydrogenolysis) | Stable to acidic and basic conditions; removed by catalytic hydrogenation. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Piperidine, DBU | Stable to acidic conditions and hydrogenation; cleaved by mild base. |
| Trifluoroacetyl | TFA | Trifluoroacetic anhydride | Mild base (e.g., K₂CO₃ in methanol) | Readily cleaved under mild basic conditions. uspto.gov |
| Benzyl | Bn | Benzyl bromide, Benzyl chloride | H₂, Pd/C (Hydrogenolysis) | Robust group, stable to a wide range of conditions; removed by hydrogenation. uspto.gov |
This table summarizes common protective group strategies applicable to the synthesis of nitrogen heterocycles like cis-2,5-diazabicyclo[4.2.0]octane.
Modular Synthesis and Scaffold Diversification Techniques for Bicyclic Systems
The cis-2,5-diazabicyclo[4.2.0]octane framework serves as a valuable scaffold for the development of new chemical entities with potential therapeutic applications. nih.gov Modular synthesis and scaffold diversification are key strategies that enable the rapid generation of a library of analogs from a common core structure, facilitating the exploration of structure-activity relationships (SAR).
A prominent example of a modular approach involves the coupling of the enantiomerically pure diamine core with a variety of reaction partners. The Buchwald-Hartwig cross-coupling reaction is a powerful tool in this context, allowing for the arylation of the secondary amine positions on the bicyclic scaffold. uspto.gov In the synthesis of a series of 3,8-diazabicyclo[4.2.0]octane ligands, this method was used to couple the diamine core with numerous halopyridines, as well as with 5-bromopyrimidine and 3,6-dichloropyridazine. uspto.gov This modular approach allows for the systematic variation of the substituent attached to the nitrogen atom, thereby tuning the pharmacological properties of the resulting compounds.
The diversification of the diazabicyclooctane (DBO) scaffold has been successfully applied in the development of second-generation β-lactamase inhibitors. nih.gov By optimizing a synthetic route, a series of triazole-containing DBOs were synthesized and evaluated. nih.gov This demonstrates how a core scaffold can be functionalized with different chemical moieties to create a library of compounds for biological screening.
The concept of using a rigid bicyclic diamine as a chiral scaffold is not limited to the [4.2.0] system. The related cis-2,5-diaminobicyclo[2.2.2]octane has been employed as a chiral scaffold in asymmetric catalysis. researchgate.net By condensing this diamine with various salicylaldehydes, a range of "salen" ligands can be generated, which can then be complexed with different metals to create a diverse set of catalysts. researchgate.net This highlights the versatility of bicyclic diamine scaffolds in creating functional molecules through modular synthesis.
The following table outlines key techniques used for the diversification of bicyclic systems like cis-2,5-diazabicyclo[4.2.0]octane.
| Diversification Technique | Key Reaction | Type of Bond Formed | Examples of Reactants | Resulting Structural Variation |
| N-Arylation | Buchwald-Hartwig Coupling uspto.gov | C-N | Halopyridines, Bromo-pyrimidines uspto.gov | Introduction of various aromatic and heteroaromatic substituents on the nitrogen atoms. |
| Acylation | Amide bond formation | C-N | Acyl chlorides, Carboxylic acids | Attachment of a wide range of acyl groups, modifying steric and electronic properties. |
| Alkylation | Reductive amination, Nucleophilic substitution | C-N | Aldehydes, Ketones, Alkyl halides | Introduction of diverse alkyl and substituted alkyl groups. |
| Click Chemistry | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | C-N (Triazole ring) | Alkynes, Azides | Formation of triazole-linked substituents, providing a stable and versatile linkage. nih.gov |
This table illustrates common modular synthesis techniques for the diversification of bicyclic diamine scaffolds.
Structural Elucidation and Conformational Analysis of Cis 2,5 Diazabicyclo 4.2.0 Octane Systems
Determination of cis-Fusion Stereochemistry within the Bicyclo[4.2.0]octane Framework
The bicyclo[4.2.0]octane framework consists of a six-membered ring fused to a four-membered ring. The connection between these two rings can be either cis or trans, referring to the relative orientation of the hydrogen atoms at the bridgehead carbons. For fused bicyclic rings of this nature, the cis configuration is generally more stable than the trans isomer. atlantis-press.com This preference is a direct consequence of the significant ring strain that would be introduced in a trans-fused system involving a small four-membered ring. masterorganicchemistry.com
Computational and experimental studies on the parent carbocyclic system, bicyclo[4.2.0]octane, confirm the greater stability of the cis isomer. atlantis-press.com For instance, studies comparing various bicyclooctane isomers have shown that configurational isomers with cis geometries tend to be more stable than their trans counterparts in fused ring systems. atlantis-press.com The introduction of nitrogen atoms at the 2 and 5 positions does not alter this fundamental stereochemical preference at the ring junction. Therefore, the thermodynamically favored and synthetically accessible isomer is the cis-2,5-diazabicyclo[4.2.0]octane. nih.gov
Conformational Rigidity and Intrinsic Geometric Features of the cis-2,5-Diazabicyclo[4.2.0]octane System
This rigidity fixes the spatial relationship between the two nitrogen atoms and the substituents attached to them. Computational analysis of related fused bicyclic systems indicates that cis isomers can possess elements of planarity within their constituent rings that are absent in the more twisted trans isomers. atlantis-press.com The defined three-dimensional structure of this scaffold is a key feature that makes it a valuable building block in medicinal chemistry and materials science. atlantis-press.comresearchgate.net
Fused bicyclic systems inherently possess a degree of ring strain due to the distortion of bond angles and torsional strain from idealized values. The total strain energy of a molecule is a measure of its thermodynamic instability relative to a hypothetical strain-free analogue. For the parent carbocyclic system, cis-bicyclo[4.2.0]octane, experimental data from heats of formation have been used to determine its strain energy. acs.orgresearchgate.net
The stability of bicyclic systems can be compared using their enthalpies of formation. In a study of bicyclooctane isomers, cis-bicyclo[4.2.0]octane was found to be more stable than several other fused and bridged isomers. atlantis-press.com The primary sources of strain in the cis-bicyclo[4.2.0]octane framework are the puckered cyclobutane (B1203170) ring and the enforced boat-like or twisted conformation of the six-membered ring.
| Compound | Enthalpy of Formation (gas, 25°C, kcal/mol) | Strain Energy (kcal/mol) |
|---|---|---|
| cis-Bicyclo[3.3.0]octane | -22.3 ± 0.5 | 12.5 |
| trans-Bicyclo[3.3.0]octane | -15.9 ± 0.6 | 18.9 |
| cis-Bicyclo[4.2.0]octane | -6.1 ± 1.1 | 26.3 |
Data sourced from experimental values reported for carbocyclic analogues. acs.orgresearchgate.net
Stereoelectronic effects arise from the interaction of electron orbitals that are dictated by the specific three-dimensional arrangement of atoms in a molecule. The conformational rigidity of the cis-2,5-diazabicyclo[4.2.0]octane scaffold has a profound influence on its stereoelectronic properties. atlantis-press.comresearchgate.net The fixed geometry determines the orientation of the lone pairs of electrons on the two nitrogen atoms.
This fixed orientation affects the basicity and nucleophilicity of the nitrogen atoms. Furthermore, the dihedral angles between the nitrogen lone pairs and adjacent C-H or C-C bonds are locked, which can influence reaction pathways and stability through hyperconjugative interactions. For example, the ability of the scaffold to act as a chiral ligand in catalysis is heavily dependent on the precise spatial arrangement of its nitrogen atoms and their lone pairs, which is a direct result of the constrained conformation. researchgate.netnih.gov The predictable stereoelectronic environment makes this scaffold a useful platform for designing molecules with specific chemical reactivity and biological activity. chemeo.com
Chirality and Stereoisomeric Considerations for cis-2,5-Diazabicyclo[4.2.0]octane Derivatives
Chirality is a critical aspect of molecular structure, particularly in the context of biological systems. The stereoisomeric properties of the cis-2,5-diazabicyclo[4.2.0]octane system are determined by the substitution pattern on the bicyclic framework.
The unsubstituted parent molecule, cis-2,5-diazabicyclo[4.2.0]octane, is an achiral meso compound. Although it contains two chiral bridgehead carbons (C1 and C6), the molecule possesses a plane of symmetry that passes through the N2 and N5 atoms, making it superimposable on its mirror image.
However, substitution on either the nitrogen atoms or the carbon backbone can break this symmetry, leading to chiral molecules. For instance, placing a single, non-identical substituent on one of the nitrogen atoms results in a chiral molecule that can exist as a pair of enantiomers. nih.gov If both nitrogen atoms bear different substituents, multiple diastereomers can arise.
The bridgehead carbons are designated (1R, 6S) or (1S, 6R) in the racemic mixture of a chiral derivative. nih.gov The synthesis of specific stereoisomers is a key challenge and objective in the use of this scaffold for applications such as asymmetric catalysis or pharmaceuticals, where a single enantiomer is often responsible for the desired activity. acs.orgnih.govresearchgate.net The predictable stereochemical outcomes of reactions involving this rigid framework are a significant advantage in synthetic chemistry. researchgate.net
| Substitution Pattern (R, R') | Chirality | Number of Stereoisomers |
|---|---|---|
| R = H, R' = H (Parent) | Achiral (meso) | 1 |
| R = X, R' = H (Monosubstituted) | Chiral | 2 (enantiomers) |
| R = X, R' = X (Disubstituted, identical) | Achiral (meso) | 1 |
| R = X, R' = Y (Disubstituted, different) | Chiral | 2 (enantiomers) |
Table assumes substitution occurs on the nitrogen atoms (N2, N5). X and Y represent different, achiral substituents.
Advanced Spectroscopic and Diffraction Based Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Diastereomeric Differentiation
One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom in the molecule.
¹H NMR: The proton NMR spectrum of the dihydrochloride (B599025) salt is expected to be complex due to the molecule's rigid, non-planar structure. The protonation of the two nitrogen atoms leads to significant deshielding of adjacent protons, causing their signals to appear at a lower field (higher ppm) compared to the free base. The spectrum would display distinct signals for the bridgehead protons (H-1 and H-6) and the methylene (B1212753) protons on the cyclobutane (B1203170) (C7, C8) and piperazine (B1678402) (C3, C4) rings. The cis-stereochemistry influences the coupling constants (J-values) between adjacent protons, particularly the bridgehead protons, which can be used to infer their spatial relationship.
¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon environments. For the symmetric cis-2,5-Diazabicyclo[4.2.0]octane structure, four distinct carbon signals are expected: one for the two equivalent bridgehead carbons (C-1 and C-6), and three for the pairs of equivalent methylene carbons (C-3/C-4, C-7/C-8). Similar to the ¹H spectrum, the carbons adjacent to the positively charged nitrogen atoms (C-1, C-3, C-4, C-6) will be shifted downfield.
Illustrative ¹H and ¹³C NMR Data (Note: This table is illustrative, showing expected signals and assignments based on the known structure. Actual chemical shifts may vary.)
| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Description |
|---|---|---|---|
| 1, 6 | ~3.5 - 4.0 | ~55 - 65 | Bridgehead CH adjacent to N⁺ |
| 3, 4 | ~3.2 - 3.8 | ~40 - 50 | Methylene CH₂ adjacent to N⁺ |
| 7, 8 | ~2.0 - 2.8 | ~25 - 35 | Methylene CH₂ in cyclobutane ring |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the molecule's specific stereochemistry.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would be used to trace the proton connectivity within the bicyclic framework, confirming the sequence of methylene and methine groups.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals to which they are directly attached. This allows for the definitive assignment of each carbon signal based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying quaternary carbons and for confirming the connectivity across the nitrogen atoms and the ring fusion.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is the most powerful NMR method for determining stereochemistry. It identifies protons that are close to each other in space, regardless of whether they are bonded. For cis-2,5-Diazabicyclo[4.2.0]octane, a critical NOESY correlation would be expected between the two bridgehead protons (H-1 and H-6), as their cis-configuration places them on the same face of the molecule and therefore in close spatial proximity. The absence of this correlation would suggest a trans-fused isomer.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
X-ray crystallography provides unequivocal proof of a molecule's three-dimensional structure in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of cis-2,5-Diazabicyclo[4.2.0]octane;dihydrochloride, a complete molecular model can be generated. This model would confirm:
The absolute stereochemistry, including the cis-fusion of the two rings.
Precise bond lengths, bond angles, and torsion angles.
The conformation of the six-membered piperazine ring (e.g., chair, boat, or twist-boat).
The solid-state packing arrangement and the intermolecular hydrogen-bonding network between the protonated amine groups (N⁺-H) and the chloride anions (Cl⁻).
Illustrative Crystallographic Data Table (Note: This table represents the type of data obtained from an X-ray crystallography experiment and is for illustrative purposes only.)
| Parameter | Illustrative Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.8 |
| β (°) | 95.5 |
| Volume (ų) | 845 |
| Z (molecules/unit cell) | 4 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. For this compound, techniques like Electrospray Ionization (ESI) would be used. The analysis would typically show the molecular ion for the free base, protonated to give the [M+H]⁺ species.
The molecular formula of the free base is C₆H₁₂N₂, with a monoisotopic mass of 112.1000 Da. The observed [M+H]⁺ ion would therefore have an m/z of approximately 113.1078. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring this mass to several decimal places.
The fragmentation pattern in MS/MS experiments can reveal structural details. Cleavage of the C-C bonds adjacent to the nitrogen atoms (alpha-cleavage) is a common fragmentation pathway for amines. chemguide.co.uk This would lead to the opening of the rings and the formation of characteristic smaller charged fragments.
Vibrational Spectroscopy (e.g., Infrared Spectroscopy) for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For the dihydrochloride salt, the IR spectrum would be dominated by absorptions characteristic of a secondary amine salt. spectroscopyonline.com
Key expected IR absorption bands include:
N⁺-H Stretching: A very broad and strong absorption band, typically appearing in the 2700-3000 cm⁻¹ region. This broadness is a hallmark of the hydrogen-bonded ammonium (B1175870) group in the solid state. spectroscopyonline.com
C-H Stretching: Aliphatic C-H stretching vibrations from the methylene groups will appear just below 3000 cm⁻¹. These may be superimposed on the broad N⁺-H band.
N⁺-H Bending: A distinct absorption of medium to strong intensity is expected in the 1560-1620 cm⁻¹ range, corresponding to the bending vibration of the N⁺-H₂ group. cdnsciencepub.com
C-H Bending: Scissoring and rocking vibrations for the CH₂ groups typically appear in the 1400-1470 cm⁻¹ region.
The presence of the broad N⁺-H stretch and the N⁺-H bend are definitive indicators of the formation of the amine salt. cdnsciencepub.com
Reactivity Profiles and Chemical Derivatization of Cis 2,5 Diazabicyclo 4.2.0 Octane
Electrophilic and Nucleophilic Substitution Reactions on the Diazabicyclo[4.2.0]octane Framework
The principal reactive sites on the cis-2,5-diazabicyclo[4.2.0]octane framework are the lone pairs of electrons on the two nitrogen atoms. These nitrogens behave as nucleophiles, readily reacting with a wide range of electrophilic reagents. This reactivity is the cornerstone of the scaffold's utility, allowing for the introduction of various substituents through N-alkylation, N-acylation, and N-arylation reactions.
The nucleophilic character of the secondary amines drives substitutions where the nitrogen atom attacks an electron-deficient center, displacing a leaving group. This forms the basis for the extensive derivatization strategies employed in the development of compound libraries based on this scaffold. The specific conditions and outcomes of these reactions are heavily influenced by the chemical non-equivalence of the two nitrogen atoms, a topic explored in greater detail in section 6.3. While direct substitution on the carbon framework is less common, the functionalization of the nitrogen atoms is the primary mode of chemical modification.
Oxidation and Reduction Pathways of the Nitrogen Heterocycle
The cis-2,5-diazabicyclo[4.2.0]octane ring system can be accessed through reductive pathways, and its framework can be modified via oxidation.
Reduction Pathways The saturated bicyclic framework is often synthesized from more complex precursors via reduction. A key method involves the reductive rearrangement of specifically designed spirocyclic compounds. For instance, the fully protected cis-2,5-diazabicyclo[4.2.0]octane scaffold can be formed by the reduction of a spiro-ketopiperazinyl imide precursor. doi.org This transformation highlights a sophisticated approach to constructing the core ring system. Additionally, unsaturation within the carbocyclic portion of the scaffold can be removed through standard catalytic hydrogenation, demonstrating a pathway to the fully saturated cis-fused system from an unsaturated analogue.
| Precursor | Reagents/Conditions | Product |
| di-tert-butyl 5,8-dioxo-4,7-diazaspiro[2.5]octane-4,7-dicarboxylate | DIBAL-H in THF at -78 °C | di-tert-butyl (1R,6R and 1S,6S)-2,5-diazabicyclo[4.2.0]octane-2,5-dicarboxylate doi.org |
| bicyclo[4.2.0]oct-7-ene | H₂, 5% Palladium on carbon | cis-bicyclo[4.2.0]octane |
Oxidation Pathways Oxidation reactions can be employed to introduce further functionality onto the bicyclic framework. Specifically, positions on the carbon skeleton can be oxidized to introduce carbonyl groups. Following certain cycloaddition reactions to form the bicyclic system, subsequent oxidation steps can be used to install a ketone at the 4-position of the ring.
| Precursor Type | Reaction | Product Feature |
| trans-configured bicyclic intermediate | Oxidation | Introduction of a 4-oxo group |
Selective Functionalization of Chemically Distinguishable Endocyclic Nitrogen Atoms
A key feature of the cis-2,5-diazabicyclo[4.2.0]octane scaffold is the chemical non-equivalence of the two endocyclic nitrogen atoms, N-2 and N-5. This distinction arises from their different positions relative to the ring fusion, which allows for selective and sequential functionalization. This chemical differentiation is crucial for the controlled, stepwise synthesis of complex derivatives.
The most common strategy for achieving selective functionalization involves the use of orthogonal protecting groups. A typical approach begins with the protection of one nitrogen atom, allowing the other to be modified. The protecting group can then be removed to allow for derivatization of the first nitrogen. The tert-butyloxycarbonyl (Boc) group is a frequently used protecting group that can be selectively removed under acidic conditions to enable further functionalization.
This strategy is exemplified in the synthesis of potent GLP-1 receptor modulators. google.com A plausible synthetic route involves:
Mono-protection: One of the nitrogen atoms (e.g., N-2) is protected with a group such as a carboxybenzyl (Cbz) derivative, yielding an intermediate like 4-chlorobenzyl (1R,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate. google.com
Functionalization of N-5: The remaining free secondary amine at the N-5 position is then reacted with a complex electrophile.
Deprotection: The Cbz group on N-2 is removed, typically via hydrogenolysis.
Functionalization of N-2: The newly liberated N-2 amine is then reacted with a second, different electrophile to complete the synthesis of the target molecule. google.com
| Step | Reactant/Intermediate | Reaction Type | Resulting Intermediate/Product |
| 1 | cis-2,5-diazabicyclo[4.2.0]octane | N-protection | Mono-protected bicyclic amine (e.g., N-Boc or N-Cbz) google.com |
| 2 | Mono-protected intermediate | N-alkylation / N-acylation | Di-substituted (one protected) derivative google.com |
| 3 | Di-substituted (one protected) derivative | Deprotection (e.g., acidolysis for Boc, hydrogenolysis for Cbz) | Mono-functionalized bicyclic amine google.com |
| 4 | Mono-functionalized intermediate | N-alkylation / N-acylation | Asymmetrically di-substituted final product google.com |
Development of Compound Libraries via Diversity-Oriented Synthesis from the cis-2,5-Diazabicyclo[4.2.0]octane Scaffold
Diversity-Oriented Synthesis (DOS) is a powerful strategy in modern drug discovery that aims to efficiently generate collections of structurally diverse small molecules. bham.ac.uk The cis-2,5-diazabicyclo[4.2.0]octane scaffold is exceptionally well-suited for DOS approaches due to its rigid, three-dimensional conformation and the presence of two distinct points for chemical modification.
The development of novel N-containing bicyclic scaffolds and their subsequent decoration through DOS is a recognized strategy to access large and diverse compound libraries for screening. bham.ac.uk This approach allows for the exploration of new areas of chemical space, increasing the probability of identifying novel bioactive compounds.
A prominent example of this strategy is the development of a series of novel 2,5-diazabicyclo[4.2.0]octanes as potent and selective GLP-1 receptor modulators for the potential treatment of type 2 diabetes. nih.gov Researchers at AstraZeneca synthesized a library of compounds built upon this core, demonstrating its utility as a foundational structure for generating a multitude of derivatives with therapeutic potential. nih.gov The selective functionalization pathways described in the previous section are the enabling chemical tools that allow for the systematic and divergent synthesis required to build such a library from a common starting scaffold.
Future Research Directions and Advanced Applications of Cis 2,5 Diazabicyclo 4.2.0 Octane in Chemical Science
Development of cis-2,5-Diazabicyclo[4.2.0]octane as a Chiral Scaffold for Asymmetric Catalysis
The development of novel chiral scaffolds is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds crucial for pharmaceuticals and other industries. snnu.edu.cn Bicyclic diamines, due to their conformational rigidity and defined stereochemical orientation of substituents, are particularly attractive for creating effective chiral ligands. While related structures like cis-2,5-diaminobicyclo[2.2.2]octane have been successfully employed, the specific application of the cis-2,5-diazabicyclo[4.2.0]octane framework in this context represents an emerging area of investigation.
Salen ligands, synthesized from the condensation of a diamine and two equivalents of salicylaldehyde (B1680747), are renowned for their ability to form stable complexes with a wide range of metal ions. pensoft.net These N₂O₂ donor ligands are highly versatile and can be tuned electronically and sterically to influence the catalytic properties of the resulting metal complex. pensoft.netnih.gov The synthesis of Salen-type ligands from the cis-2,5-diazabicyclo[4.2.0]octane scaffold would involve the condensation of the diamine with appropriate salicylaldehyde derivatives. researchgate.net Subsequent reaction with metal precursors, such as those of chromium, cobalt, or manganese, would yield the corresponding organometallic complexes. nih.govnih.gov The unique strained C₂-symmetric framework of the bicyclo[4.2.0]octane core is hypothesized to create a distinct chiral pocket around the metal center, potentially leading to novel reactivity and selectivity compared to more common backbones like diaminocyclohexane. researchgate.net
Organometallic complexes derived from chiral scaffolds are powerful tools for a variety of enantioselective transformations. Research on related bicyclic scaffolds has demonstrated high efficiency and stereoselectivity in key carbon-carbon bond-forming reactions. figshare.comresearchgate.net
Hetero-Diels-Alder (HDA) Reaction: Chromium(III)-Salen complexes based on chiral diamines have been shown to be effective catalysts for the HDA reaction between aldehydes and dienes, producing chiral dihydropyranones with high enantiomeric excess. nih.gov The predictable stereochemical outcome is often rationalized by a model where the bicyclic scaffold blocks one face of the substrate, allowing the dienophile to attack from the less hindered face. nih.govresearchgate.net
Nozaki-Hiyama-Kishi (NHK) Reaction: The enantioselective NHK reaction, which forms homoallylic alcohols from aldehydes and allyl halides, can also be catalyzed by chromium complexes. nih.gov The chiral ligand environment dictates the facial selectivity of the aldehyde, leading to high enantiopurity in the product. nih.gov
While these applications are well-established for scaffolds such as cis-2,5-diaminobicyclo[2.2.2]octane, their extension to catalysts derived from the cis-2,5-diazabicyclo[4.2.0]octane core is a primary objective for future research. figshare.comnih.gov The distinct bond angles and spatial arrangement of the [4.2.0] system could offer unique advantages in controlling the transition state geometry of these reactions.
Strategic Design Principles for Scaffold Optimization in Structure-Activity Relationship (SAR) Studies
The cis-2,5-diazabicyclo[4.2.0]octane scaffold has been identified as a valuable core for developing modulators of biological targets, particularly G-protein coupled receptors like the glucagon-like peptide 1 (GLP-1) receptor, which is important in treating type 2 diabetes. nih.govnih.gov SAR studies are crucial for optimizing the potency and selectivity of compounds based on this scaffold.
Key design principles for optimizing this scaffold include:
Substitution at Nitrogen Positions: The two nitrogen atoms (N-2 and N-5) provide key points for diversification. Modifications at these positions directly influence how the molecule interacts with the target receptor.
Introduction of Steric Bulk and Functional Groups: Attaching different functional groups (e.g., aromatic rings, alkyl chains, polar groups) allows for probing the steric and electronic requirements of the receptor's binding pocket. nih.gov For instance, in a series of 3,8-diazabicyclo[4.2.0]octane ligands developed as nicotinic acetylcholine (B1216132) receptor agonists, small groups at specific positions were shown to enhance activity for the desired hα4β2 subtype while reducing activity at the hα3β4 subtype associated with side effects. nih.gov
Conformational Constraint: The inherent rigidity of the bicyclic system reduces the entropic penalty upon binding to a target, which can lead to higher affinity. Further constraining flexible side chains attached to the scaffold can optimize this effect.
A systematic approach, often involving the creation of compound libraries with diverse substitutions, allows researchers to build a comprehensive understanding of the SAR. bham.ac.uk
| Scaffold Position | Modification Type | Observed Impact on Activity (Example Target: nAChR) | Reference |
|---|---|---|---|
| C1, C4, R1 | Introduction of small groups | Enhances activity for hα4β2 subtype | nih.gov |
| C5 | Hydrogen substitution | Enhances activity for hα4β2 subtype | nih.gov |
| C6 | Introduction of a negative charge atom | Enhances activity for hα4β2 subtype | nih.gov |
| N8 | Region favorable for negative charge | Reduces activity for hα3β4 subtype | nih.gov |
Integration into Novel Material Development and Advanced Chemical Process Optimization
The well-defined, rigid, and three-dimensional nature of the cis-2,5-diazabicyclo[4.2.0]octane scaffold makes it a candidate for integration into advanced materials. Its bifunctional nature (two nitrogen atoms) allows it to act as a monomer or cross-linking agent in the synthesis of novel polymers, such as polyamides or polyurethanes. The resulting materials could possess unique thermal and mechanical properties due to the constrained bicyclic units within the polymer backbone. Furthermore, derivatives of this scaffold could be incorporated into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), creating materials with tailored porosity and functionality for applications in gas storage, separation, or catalysis. While this remains a largely unexplored area, the structural characteristics of the scaffold are highly promising.
In chemical process optimization, chiral derivatives of cis-2,5-diazabicyclo[4.2.0]octane could be immobilized on solid supports. This would facilitate the development of heterogeneous catalysts that are easily recoverable and reusable, a key principle of green chemistry that is highly desirable for industrial applications.
Addressing Synthetic Challenges for Industrial Scale-Up and Analog Generation
For the potential of the cis-2,5-diazabicyclo[4.2.0]octane scaffold to be fully realized, efficient and scalable synthetic routes are necessary. Current synthetic methodologies often rely on multi-step sequences that may present challenges for large-scale production. bham.ac.uk
Key challenges include:
Stereochemical Control: The construction of the fused four- and six-membered ring system with the desired cis stereochemistry requires precise control over the reaction conditions.
Robust Transformations: Each step in the synthesis must be high-yielding and tolerant of a wide range of functional groups, especially when generating a library of analogs for SAR studies. bham.ac.uk
Starting Material Availability: The synthesis may begin from specialized starting materials, such as stereochemically defined azetidines, which may not be readily available in bulk. bham.ac.uk
Purification: The separation of diastereomers and enantiomers can be challenging and may require costly chromatographic techniques or resolutions, adding complexity to the scale-up process.
Future research will need to focus on developing more convergent and atom-economical synthetic routes. Methodologies such as catalytic asymmetric hydrogenations or Dieckmann-type cyclizations could provide more efficient pathways to the core structure. researchgate.netacs.org Overcoming these synthetic hurdles is essential for both the generation of diverse analog libraries for drug discovery and the cost-effective production of any resulting high-value chemical products. wgtn.ac.nz
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing the structural purity of cis-2,5-Diazabicyclo[4.2.0]octane dihydrochloride?
- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy to confirm stereochemistry and proton environments, complemented by mass spectrometry (MS) for molecular weight verification. Infrared (IR) spectroscopy can identify functional groups like amines and chloride ions. For example, coupling constants from NMR (e.g., - or - correlations) can resolve bicyclic ring conformations, as demonstrated in studies of similar bicyclo compounds .
Q. What safety protocols are critical when handling cis-2,5-Diazabicyclo[4.2.0]octane dihydrochloride in laboratory settings?
- Methodological Answer : Follow GHS hazard guidelines for skin/eye protection (e.g., gloves, goggles) and respiratory safety (fume hoods). Refer to analogous bicyclic amines, which often exhibit acute toxicity (H302) and respiratory irritation (H335) . Ensure waste disposal complies with institutional regulations for halogenated compounds.
Q. What synthetic strategies are effective for preparing cis-2,5-Diazabicyclo[4.2.0]octane dihydrochloride, and how do reaction conditions impact yield?
- Methodological Answer : Optimize ring-closing metathesis or Mannich-type cyclization under controlled pH and temperature. Solvent choice (e.g., ethanol or methanol) and stoichiometric ratios of precursors (e.g., diamines and carbonyl compounds) are critical. For example, DABCO derivatives are synthesized via catalytic hydrogenation or acid-mediated cyclization, with yields improved by stepwise purification .
Advanced Research Questions
Q. How can researchers resolve contradictions in proposed reaction mechanisms involving intermediates of cis-2,5-Diazabicyclo[4.2.0]octane dihydrochloride?
- Methodological Answer : Employ kinetic isotope effects (KIE) and time-resolved spectroscopic monitoring (e.g., in situ NMR or HPLC) to track transient intermediates. For instance, studies on bicyclo[2.2.2]octane derivatives revealed non-consecutive pathways via extrapolation of time-dependent product distributions . Computational modeling (DFT) can further validate proposed transition states.
Q. What computational approaches predict the reactivity and stability of cis-2,5-Diazabicyclo[4.2.0]octane dihydrochloride under varying pH conditions?
- Methodological Answer : Use density functional theory (DFT) to calculate pKa values and protonation states of nitrogen atoms in the bicyclic framework. Molecular dynamics (MD) simulations can model solvation effects. AI-driven tools (e.g., retrosynthesis platforms) may predict stable intermediates, as seen in diazabicyclo[4.2.0]octane analogs .
Q. How does the stereochemistry of cis-2,5-Diazabicyclo[4.2.0]octane dihydrochloride influence its interactions with biological targets compared to structural analogs?
- Methodological Answer : Conduct molecular docking and surface plasmon resonance (SPR) assays to compare binding affinities with targets like nicotinic acetylcholine receptors (nAChRs). Structural analogs (e.g., 3,8-diazabicyclo[4.2.0]octane) show enhanced ligand-receptor interactions due to stereoelectronic effects, which can guide SAR studies .
Key Notes
- Safety : Prioritize institutional protocols for halogenated bicyclic amines.
- Synthesis : Reaction scalability requires optimization of solvent polarity and catalyst loading.
- Characterization : Combine spectroscopic data with computational validation for robust structural assignments.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
